molecular formula C10H9F3O B3425573 1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-ol CAS No. 43187-68-4

1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-ol

Cat. No.: B3425573
CAS No.: 43187-68-4
M. Wt: 202.17 g/mol
InChI Key: ZDFBWLDHZUETCD-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-ol is a cyclopropane derivative featuring a hydroxyl group attached to a cyclopropane ring, which is further substituted with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) substituent is a strong electron-withdrawing group, enhancing the compound's metabolic stability and lipophilicity compared to non-fluorinated analogs. Cyclopropane rings introduce steric strain, which can influence conformational flexibility and binding interactions in biological systems.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]cyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)8-3-1-2-7(6-8)9(14)4-5-9/h1-3,6,14H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFBWLDHZUETCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43187-68-4
Record name 1-[3-(trifluoromethyl)phenyl]cyclopropan-1-ol
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Preparation Methods

Chemical Reactions Analysis

1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-ol involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Trifluoromethyl (-CF₃) vs. Halogens (Cl, F)

  • The -CF₃ group in the target compound increases lipophilicity (logP ~2.5-3.0) compared to 1-(2-chloro-3-fluorophenyl)cyclopropan-1-ol (logP ~1.8-2.2) due to fluorine's hydrophobicity. This enhances membrane permeability and bioavailability .

Hydroxyl (-OH) vs. Carboxylic Acid (-COOH)

  • Replacing -OH with -COOH (as in 1-[3-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid) drastically lowers pKa (from ~10-12 to ~4-5), increasing ionization at physiological pH and improving water solubility. This modification is critical for pharmacokinetics, particularly renal excretion .

Bromine Substitution

  • The 4-bromo substituent in 1-[4-Bromo-3-(trifluoromethyl)phenyl]cyclopropan-1-ol introduces steric bulk and enables halogen bonding, which may enhance binding affinity in protein-ligand interactions. However, bromine's polarizability could also increase metabolic susceptibility compared to -CF₃ .

Computational Predictions

  • Collision Cross-Section (CCS) : For 1-(trifluoromethyl)cyclopropan-1-ol (), CCS values derived from mass spectrometry can predict gas-phase stability, aiding in analytical method development. The phenyl-substituted analog likely exhibits higher CCS due to increased mass and surface area .

Biological Activity

1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-ol is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, which can lead to increased binding affinity for biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10F3O, with a molecular weight of approximately 218.18 g/mol. The presence of the hydroxyl (-OH) group alongside the trifluoromethyl (-CF₃) group is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, while the hydroxyl group can participate in hydrogen bonding, influencing the reactivity and specificity of these interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : Studies have shown that compounds with trifluoromethyl groups can inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Binding : The compound has been investigated for its potential to bind to various receptors, which may lead to therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Anticancer Activity : Research has indicated that structurally similar compounds demonstrate cytotoxicity in cancer cell lines. For example, a study reported that a related cyclopropane derivative showed improved apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics .
  • Neuroprotective Properties : A related compound, (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, has been identified as a chiral building block for neuroprotective agents. Its synthesis via biotransformation highlights the importance of trifluoromethyl groups in enhancing biological efficacy .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundEnzyme inhibition, receptor binding
(R)-1-[3-(Trifluoromethyl)phenyl]ethanolNeuroprotective agent synthesis
2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amineAnticancer activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-ol
Reactant of Route 2
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1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-ol

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